Home > Products > Screening Compounds P72680 > [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone -

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone

Catalog Number: EVT-4632857
CAS Number:
Molecular Formula: C19H18FN5OS
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) is a novel anti-HIV-1 compound. It functions by binding to the highly conserved phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding pocket of the HIV‐1 matrix (MA) protein. It diminishes the production of new virus by competing with PI(4,5)P2 for MA binding. Mutation of residues within the PI(4,5)P2 binding site of MA decreased the antiviral effect of compound 14. Additionally, compound 14 displays a broadly neutralizing anti‐HIV activity, with IC50 values of 7.5–15.6 μM for the group M isolates tested.

Relevance: While not directly related in structure, N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide is relevant because it was identified through the same virtual screening process that led to the discovery of 2-(4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinyl)pyrimidine as a potential anti-HIV-1 compound. Both compounds target the PI(4,5)P2 binding site of the HIV-1 matrix protein, suggesting a shared mechanism of action and potential therapeutic application.

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7) is a compound with antiviral activity against HIV-1. It directly interacts with and functions through HIV-1 MA by binding to the PI(4,5)P2 binding site. Compound 7 competes with PI(4,5)P2 for MA binding and, as a result, diminishes the production of new virus. Mutation of residues within the PI(4,5)P2 binding site of MA decreased the antiviral effect of compound 7. Additionally, compound 7 displays a broadly neutralizing anti‐HIV activity, with IC50 values of 7.5–15.6 μM for the group M isolates tested.

  • Both compounds exhibit antiviral activity against HIV-1, targeting the PI(4,5)P2 binding site of the HIV-1 matrix protein, indicating a potential common mechanism of action.

3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4-oxadiazole (17) and N-[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: 3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4-oxadiazole (17) and N-[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18) are two compounds with antiviral activity against HIV-1.

Relevance: These compounds are considered structurally related to 2-(4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinyl)pyrimidine as they were also identified from the same virtual screen for potential inhibitors of HIV-1 replication. This shared origin and activity suggest possible structural similarities and a common target, potentially involving the HIV-1 matrix protein.

Relevance: Haloperidol (HAL) is not structurally related to 2-(4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinyl)pyrimidine, but it serves as a reference compound in the study that investigated the design of novel antipsychotic compounds. The study utilized HAL and other standard drug scaffolds to create a series of derivatives with improved PK/PD properties. This approach aimed to identify novel antipsychotic drugs with enhanced efficacy and potentially fewer side effects than existing treatments like haloperidol.

1‐(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one

Compound Description: 1‐(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one is a haloperidol (HAL) derivative. It was identified as a “magic shotgun” lead compound with better affinity to the 5-HT2A, 5-HT1D, D2, D3, and 5-HT1B receptors than the control molecule (HAL). Additionally, this hit substance was predicted to possess similar BBB permeation properties and much lower toxicological profiles in comparison to HAL.

Relevance: As a derivative of haloperidol, 1‐(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one is structurally related to the antipsychotic drug development research discussed in the provided papers. While not directly analogous to 2-(4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinyl)pyrimidine, this compound highlights the exploration of different chemical modifications to improve the pharmacological properties of existing drug scaffolds, a strategy that may also be relevant to the optimization of the target compound.

Properties

Product Name

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone

IUPAC Name

[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C19H18FN5OS

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H18FN5OS/c1-13-16(27-17(23-13)14-3-5-15(20)6-4-14)18(26)24-9-11-25(12-10-24)19-21-7-2-8-22-19/h2-8H,9-12H2,1H3

InChI Key

FVSIGGGXAQVTFB-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CC=N4

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.